Product packaging for 1-(6-Methylpyrazin-2-yl)azetidin-3-ol(Cat. No.:CAS No. 1865184-79-7)

1-(6-Methylpyrazin-2-yl)azetidin-3-ol

Cat. No.: B2776514
CAS No.: 1865184-79-7
M. Wt: 165.196
InChI Key: QLWFIAFSFIOADJ-UHFFFAOYSA-N
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Description

1-(6-Methylpyrazin-2-yl)azetidin-3-ol is a chemical compound of interest in pharmaceutical and medicinal chemistry research. This compound features an azetidine ring, a four-membered nitrogen heterocycle, connected to a methyl-substituted pyrazine core. The azetidine moiety is a significant pharmacophore found in compounds that act as ligands for nicotinic acetylcholine receptors (nAChRs), which are key targets for neurological disorder research . Similarly, the pyrazine scaffold is a common structural element in the development of various bioactive molecules, including inhibitors for intracellular enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for managing inflammatory conditions , and SHP2 inhibitors investigated in oncology research . The specific structure of this compound suggests its potential utility as a versatile synthetic intermediate or building block. Researchers can employ it in the design and synthesis of novel compounds for probing biological pathways or developing potential therapeutics. Its application is primarily in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies, particularly in projects targeting the aforementioned protein families. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. CAS Number: Information not located in search results. Molecular Formula: C8H11N3O Molecular Weight: 165.20 g/mol Purity: Please refer to the Certificate of Analysis for your specific batch. Storage: Store in a cool, dry place, sealed under inert conditions. Handling: For laboratory research use only by trained professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3O B2776514 1-(6-Methylpyrazin-2-yl)azetidin-3-ol CAS No. 1865184-79-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-methylpyrazin-2-yl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-6-2-9-3-8(10-6)11-4-7(12)5-11/h2-3,7,12H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWFIAFSFIOADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Pathways and Methodologies for 1 6 Methylpyrazin 2 Yl Azetidin 3 Ol

Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis

A retrosynthetic analysis of 1-(6-methylpyrazin-2-yl)azetidin-3-ol reveals two primary strategic disconnections. The most logical approach involves disconnecting the C-N bond between the azetidine (B1206935) nitrogen and the pyrazine (B50134) ring. This leads to two key building blocks: azetidin-3-ol (B1332694) (or a protected precursor) and 2-halo-6-methylpyrazine. A second, more fundamental disconnection breaks down the azetidine ring itself, pointing to an acyclic precursor that can be cyclized.

Figure 1: Key Retrosynthetic Disconnections

The construction of the azetidine ring is a significant challenge due to its inherent ring strain. researchgate.net Several methodologies have been developed to overcome this, primarily relying on intramolecular cyclization reactions.

One of the most common and direct routes to the azetidin-3-ol core involves the reaction of benzylamine (B48309) with 2-(chloromethyl)oxirane (epichlorohydrin) in water. nih.gov This reaction proceeds via nucleophilic opening of the epoxide, followed by a base-mediated intramolecular nucleophilic substitution (4-exo-tet cyclization) to form N-benzylazetidin-3-ol. The benzyl (B1604629) group serves as a protecting group that can be removed later via hydrogenolysis.

Another powerful strategy is the intramolecular aminolysis of epoxy amines. For instance, lanthanum triflate (La(OTf)₃) has been shown to be an effective Lewis acid catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, affording azetidines in high yields. nih.govfrontiersin.org This method is notable for its high selectivity and tolerance of sensitive functional groups.

Other established methods for azetidine synthesis include the cyclization of γ-haloamines, the thermal isomerization of aziridines, and [2+2] photocycloaddition reactions between imines and alkenes (the aza Paternò–Büchi reaction). rsc.orgnih.govmagtech.com.cn

Table 1: Comparison of Selected Azetidine Ring Formation Strategies
StrategyKey Precursor(s)Typical ConditionsAdvantagesDisadvantages
Epichlorohydrin RouteEpichlorohydrin, Amine (e.g., Benzylamine)1. Epoxide opening in H₂O. 2. Base-mediated cyclization (e.g., Na₂CO₃, reflux). nih.govUses inexpensive starting materials; can be performed in green solvents.Requires protection/deprotection steps.
Catalytic Aminolysis of Epoxidescis-3,4-Epoxy amineLa(OTf)₃, reflux in DCE. nih.govfrontiersin.orgHigh regioselectivity; catalytic; tolerates functional groups.Requires synthesis of specific epoxy amine precursor.
Gold-Catalyzed Oxidative CyclizationN-propargylsulfonamideGold catalyst, oxidant. nih.govLeads to azetidin-3-one (B1332698), a versatile intermediate; can be stereoselective.Requires multi-step precursor synthesis; uses precious metal catalyst.
Aza Paternò–Büchi ReactionImine, AlkenesVisible light, photocatalyst (e.g., Ir(III) complex). nih.govrsc.orgDirect [2+2] cycloaddition; high functional group tolerance.Can have issues with regioselectivity and diastereoselectivity.

With the azetidin-3-ol core in hand, the next crucial step is its attachment to the 6-methylpyrazine ring. The most robust and widely used method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination. acs.org This C-N cross-coupling reaction has become a cornerstone of modern organic synthesis due to its remarkable generality and functional group tolerance. The reaction typically involves coupling a protected azetidin-3-ol with a 2-halo-6-methylpyrazine (e.g., 2-chloro- or 2-bromo-6-methylpyrazine) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Alternatively, under certain conditions, a Nucleophilic Aromatic Substitution (SNAr) could be employed. This would require a highly activated pyrazine ring (e.g., with strong electron-withdrawing groups) and a free amine on the azetidine, which may be less efficient for this specific substrate compared to cross-coupling.

More advanced, atom-economical strategies involve direct C-H functionalization. While not a direct route for this specific N-arylation, photoredox-mediated Minisci-type reactions have demonstrated the ability to couple N-heteroarenes with N-protected amines via C-H activation, showcasing a potential future direction for related syntheses. acs.org

Table 2: Typical Conditions for Buchwald-Hartwig Amination
ComponentExamplesRole in Reaction
Palladium PrecatalystPd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst.
LigandXantphos, RuPhos, BrettPhos, DPPFStabilizes the palladium center and facilitates reductive elimination. researchgate.net
BaseNaOtBu, K₃PO₄, Cs₂CO₃Deprotonates the amine and facilitates the catalytic cycle.
SolventToluene (B28343), Dioxane, DMFProvides a medium for the reaction to occur, typically anhydrous.

The hydroxyl group at the C3 position of the azetidine ring represents a stereocenter. The synthesis of enantiomerically pure this compound requires a stereoselective approach. This can be achieved through several strategies:

Asymmetric Synthesis of the Azetidine Core: This is often the most efficient approach. One method involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, which can be prepared from chiral auxiliaries like tert-butanesulfinamide. nih.gov This yields a chiral azetidin-3-one with high enantiomeric excess, which can then be stereoselectively reduced to the corresponding chiral azetidin-3-ol.

Resolution of Racemates: A racemic mixture of a key intermediate, such as N-protected azetidin-3-ol, can be resolved into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Reduction: The reduction of a prochiral precursor, 1-(6-methylpyrazin-2-yl)azetidin-3-one, using a chiral reducing agent or under catalytic asymmetric hydrogenation conditions can provide direct access to the enantiomerically enriched final product.

The use of chiral auxiliaries is a well-established method for inducing stereoselectivity. For example, chiral tert-butanesulfinyl imines are versatile intermediates that can be used to synthesize enantioenriched nitrogen-containing heterocycles with high diastereoselectivity. researchgate.net

Development of Novel Synthetic Approaches and Optimized Procedures

Continuous innovation in synthetic chemistry aims to develop more efficient, cost-effective, and environmentally friendly routes. This involves the use of catalysis and the adoption of green chemistry principles.

Catalysis is central to the modern synthesis of complex molecules. For the formation of the azetidine ring, several catalytic methods have emerged as powerful alternatives to stoichiometric reactions.

Lewis Acid Catalysis: As mentioned, La(OTf)₃ is a highly effective catalyst for the intramolecular aminolysis of epoxides to form azetidines. nih.govfrontiersin.org This avoids the use of strong bases and often proceeds with high regioselectivity.

Transition Metal Catalysis: Gold catalysts have been successfully employed in the oxidative cyclization of alkynes to generate azetidin-3-ones, which are direct precursors to azetidin-3-ols. nih.gov Furthermore, copper-catalyzed reactions have been developed for the enantioselective synthesis of substituted azetidines. acs.org

Photocatalysis: Visible-light photoredox catalysis represents a paradigm shift in synthesis, enabling reactions under mild conditions. researchgate.net The aza Paternò–Büchi reaction, when mediated by an iridium or ruthenium photocatalyst, provides a direct pathway to functionalized azetidines from readily available starting materials. nih.govrsc.org

For the functionalization step, the evolution of palladium catalysts and ligands for Buchwald-Hartwig amination continues to expand the scope and efficiency of C-N bond formation, allowing reactions to be performed at lower temperatures and with lower catalyst loadings. acs.org

Designing synthetic routes with a focus on sustainability is of increasing importance. The principles of green chemistry can be applied to the synthesis of this compound in several ways.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Direct C-H functionalization or catalytic coupling reactions are inherently more atom-economical than classical methods that require stoichiometric activating reagents and protecting groups.

Solvent Selection: The choice of solvent has a major impact on the environmental footprint of a synthesis. Utilizing water as a solvent for the initial epoxide opening step is a prime example of a green choice. nih.gov Minimizing the use of hazardous solvents like chlorinated hydrocarbons and exploring benign alternatives such as ethanol (B145695) or 2-MeTHF is crucial. acs.org

Energy Efficiency: The use of catalysis can significantly reduce the energy requirements of a synthesis by lowering reaction temperatures and shortening reaction times. Microwave-assisted organic synthesis is another technique that can accelerate reactions, often leading to higher yields and cleaner product profiles in a shorter time. organic-chemistry.org

Table 3: Application of Green Chemistry Principles to the Synthesis
Green Chemistry PrincipleApplication in SynthesisExample
PreventionDesigning one-pot or telescoped reaction sequences to minimize waste. nsf.govA single-flask procedure for C-H amination followed by cyclization. nsf.gov
Atom EconomyUsing catalytic C-N cross-coupling instead of methods requiring stoichiometric reagents.Pd-catalyzed Buchwald-Hartwig amination. acs.org
Safer Solvents and AuxiliariesReplacing hazardous solvents with greener alternatives.Using water as a solvent for the initial step of azetidin-3-ol synthesis. nih.gov
Design for Energy EfficiencyEmploying catalysts to enable reactions at lower temperatures.Visible-light photocatalysis for azetidine formation at room temperature. nih.gov
CatalysisUsing catalytic over stoichiometric reagents for both ring formation and functionalization.La(OTf)₃ for cyclization nih.gov; Pd complexes for C-N coupling. acs.org

Process Optimization for Enhanced Efficiency and Yields

Optimization of a Buchwald-Hartwig reaction is a multifactorial process, often involving the screening of several key parameters to identify the optimal conditions. A Design of Experiments (DoE) approach can be systematically employed to explore the reaction space and identify the ideal combination of variables. bristol.ac.uk Key parameters for optimization include:

Palladium Precatalyst: Various palladium sources can be utilized, such as Pd(OAc)₂ and Pd₂(dba)₃. The choice of the precatalyst can influence reaction kinetics and catalyst stability. researchgate.net

Ligand: The phosphine ligand is crucial for the efficiency of the catalytic cycle. A range of ligands, from monodentate to bulky biaryl phosphine ligands like XPhos and Xantphos, can be screened. bristol.ac.ukresearchgate.net The ligand's steric and electronic properties significantly impact the rate of reductive elimination and oxidative addition.

Solvent: The reaction solvent can affect the solubility of reactants and the stability of the catalytic species. Non-polar aprotic solvents like toluene and dioxane are frequently used. acs.org

Temperature: Reaction temperature directly influences the reaction rate. Optimization studies often explore a range of temperatures, typically between 70-115°C, to find a balance between reaction speed and the prevention of side reactions or catalyst decomposition. researchgate.net

A systematic approach, such as a factorial DoE, allows for the simultaneous variation of these parameters to identify not only the individual effects of each variable but also their interactions. This methodology can lead to a significant increase in yield and a reduction in reaction time compared to traditional one-variable-at-a-time (OVAT) optimization. bristol.ac.uk For the synthesis of this compound, a hypothetical optimization study could explore the variables outlined in the table below.

ParameterVariables for ScreeningRationale
Palladium SourcePd(OAc)₂, Pd₂(dba)₃Commonly used and effective precatalysts.
LigandXPhos, Xantphos, BINAPVarying steric bulk and electronic properties to find the optimal ligand.
BaseNaOtBu, KOtBu, Cs₂CO₃Screening of common bases with different strengths and solubilities.
SolventToluene, DioxaneStandard solvents for Buchwald-Hartwig reactions.
Temperature80°C, 100°C, 120°CInvestigating the effect of temperature on reaction rate and yield.

Synthesis of Key Precursors and Advanced Intermediates

The successful synthesis of this compound is contingent upon the efficient preparation of its core building blocks: a functionalized azetidin-3-ol derivative and a substituted pyrazine.

Azetidin-3-ol is a valuable, strained heterocyclic intermediate. frontiersin.org Its synthesis can be approached through several methodologies, with intramolecular cyclization being a common strategy.

One effective method involves the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. frontiersin.org This approach offers high yields and can tolerate a variety of functional groups. The reaction proceeds via a C3-selective intramolecular aminolysis, leading to the formation of the desired azetidine ring. frontiersin.org

Another established route to N-substituted azetidin-3-ols starts from the reaction of a primary amine with an epihalohydrin, such as epichlorohydrin. This initial reaction is followed by a base-induced intramolecular cyclization to form the azetidine ring.

For the synthesis of the unprotected azetidin-3-ol, a common precursor is 1-benzylazetidin-3-ol. The benzyl group can be readily removed via hydrogenolysis to provide the free secondary amine, which is then available for coupling with the pyrazine component.

MethodStarting MaterialsKey Reagents/CatalystsGeneral Yields
Intramolecular Aminolysiscis-3,4-epoxy aminesLa(OTf)₃High
CyclizationPrimary amine, EpichlorohydrinBase (e.g., NaOH)Moderate to High
Deprotection1-Benzylazetidin-3-olH₂, Pd/CHigh

The pyrazine moiety is a common scaffold in pharmaceuticals. The key precursor for the target molecule is 2-chloro-6-methylpyrazine (B130241). nih.gov Halogenated pyrazines are versatile intermediates, as the halogen atom can be displaced through nucleophilic aromatic substitution (SNAr) or participate in transition-metal-catalyzed cross-coupling reactions. researchgate.netrsc.org

The synthesis of 2-chloro-6-methylpyrazine can be achieved from commercially available starting materials. One potential route involves the chlorination of 2-methylpyrazine (B48319) N-oxide, followed by deoxygenation. Alternatively, diazotization of 2-amino-6-methylpyrazine followed by a Sandmeyer-type reaction with a chloride source can yield the desired product.

The reactivity of 2-chloropyrazines in SNAr reactions is influenced by the electronic nature of the pyrazine ring. The two nitrogen atoms are electron-withdrawing, which activates the ring towards nucleophilic attack. The reaction with a nucleophile like azetidin-3-ol would proceed via a Meisenheimer-like intermediate. masterorganicchemistry.com

Pyrazine DerivativeSynthetic MethodKey Reagents
2-Chloro-6-methylpyrazineChlorination/DeoxygenationPOCl₃ or SOCl₂ on 2-methylpyrazine N-oxide
2-Chloro-6-methylpyrazineSandmeyer ReactionNaNO₂, HCl, CuCl on 2-amino-6-methylpyrazine

Comprehensive Spectroscopic and Advanced Analytical Characterization of 1 6 Methylpyrazin 2 Yl Azetidin 3 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive insights into the connectivity and spatial arrangement of atoms within 1-(6-methylpyrazin-2-yl)azetidin-3-ol.

High-resolution 1D NMR spectra, including ¹H and ¹³C NMR, offer initial information regarding the chemical environment of the protons and carbons. The ¹H NMR spectrum is anticipated to display distinct signals for the methyl group on the pyrazine (B50134) ring, the aromatic protons of the pyrazine ring, and the protons of the azetidine (B1206935) ring, including the methine proton at the hydroxyl-bearing carbon and the methylene (B1212753) protons. chemicalbook.comresearchgate.net The ¹³C NMR spectrum will complement this by showing signals for each unique carbon atom in the molecule.

To establish the precise connectivity, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For instance, correlations are expected between the protons on the azetidine ring, helping to assign their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.comresearchgate.net This is crucial for connecting the azetidine ring to the methylpyrazine moiety, for example, by observing a correlation between the azetidine protons and the pyrazine ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's conformation and the stereochemical relationship between different parts of the molecule. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
Pyrazine-H3~8.0-8.2~140-145C2, C5
Pyrazine-H5~7.8-8.0~135-140C3, C6, Methyl-C
Azetidine-H2/H4~3.8-4.2 (axial/equatorial)~50-55C3, Pyrazine-C2
Azetidine-H3~4.5-4.8~60-65C2, C4
Methyl-H~2.4-2.6~20-25Pyrazine-C6, Pyrazine-C5
Hydroxyl-HVariable-Azetidine-C3

Since this compound possesses a chiral center at the C3 position of the azetidine ring, determining its absolute stereochemistry is essential. This can be achieved through NMR techniques involving chiral auxiliaries. The use of chiral shift reagents, such as lanthanide complexes, can induce diastereotopic shifts in the NMR spectra of the enantiomers, allowing for their differentiation and quantification. Alternatively, the formation of diastereomeric salts by reacting the racemic compound with a chiral acid or base can also lead to distinguishable NMR spectra for the two diastereomers.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₁₀N₄O), HRMS provides an accurate mass measurement, confirming the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation pathways of the molecule. Common fragmentation patterns for this compound would likely involve the cleavage of the azetidine ring, loss of the hydroxyl group, and fragmentation of the pyrazine ring. asianpubs.orgnist.gov Understanding these pathways provides additional structural confirmation.

Interactive Data Table: Predicted HRMS Fragmentation of this compound
Fragment IonProposed Structurem/z (calculated)
[M+H]⁺C₈H₁₁N₄O⁺179.0927
[M-OH]⁺C₈H₉N₄⁺161.0822
[C₅H₅N₂]⁺Methylpyrazine fragment93.0498
[C₃H₆NO]⁺Azetidin-3-ol (B1332694) fragment72.0444

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Assignments

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. researchgate.net C-H stretching vibrations of the aromatic pyrazine ring and the aliphatic azetidine ring will appear around 2800-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazine ring are expected in the 1400-1600 cm⁻¹ region. researchgate.netnist.gov C-N stretching vibrations of the azetidine ring and its connection to the pyrazine ring will likely be observed in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The pyrazine ring stretching modes are typically strong in the Raman spectrum. researchgate.net

Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies and aid in the assignment of the experimental IR and Raman bands. bohrium.com

X-ray Crystallography for Solid-State Structure Determination, Conformation, and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govbohrium.comresearchgate.net If a suitable crystal of this compound can be obtained, this technique can provide precise bond lengths, bond angles, and torsional angles. mdpi.com This information reveals the preferred conformation of the azetidine ring (which is often puckered) and the relative orientation of the pyrazine and azetidinol (B8437883) moieties. Furthermore, X-ray crystallography elucidates intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Absolute Configuration Assignment (if chiral centers are present)

As this compound is a chiral molecule, chiroptical techniques like Electronic Circular Dichroism (ECD) can be employed to determine its absolute configuration (R or S). ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The experimental ECD spectrum can be compared with a theoretically calculated spectrum for a known configuration (e.g., the S-enantiomer) to assign the absolute stereochemistry of the synthesized compound. This method provides a powerful alternative or confirmation to stereochemical assignment by NMR with chiral auxiliaries.

Computational Chemistry and Theoretical Investigations of 1 6 Methylpyrazin 2 Yl Azetidin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding chemical behavior.

Molecular Orbital Analysis (HOMO-LUMO Energies and Distributions)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. For 1-(6-Methylpyrazin-2-yl)azetidin-3-ol, a detailed analysis of the HOMO-LUMO energies and their spatial distributions would be necessary to predict its reactivity and potential for electronic applications. However, no such studies have been published.

Electrostatic Potential Surface (EPS) Mapping for Understanding Molecular Recognition Sites

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and identifying sites prone to electrophilic and nucleophilic attack. This information is vital for understanding and predicting non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are essential for molecular recognition by biological targets like enzymes and receptors. An EPS map of this compound would highlight the electron-rich and electron-deficient regions, offering clues about its potential intermolecular interactions. At present, no such map has been computationally generated and reported.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Theoretical calculations can predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. Correlating these predicted values with experimental data serves to validate the computational model and provides a more detailed interpretation of the experimental spectra. While experimental characterization of this compound may exist, the corresponding theoretical spectroscopic predictions are not available in the public domain.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular modeling and dynamics simulations are powerful techniques for exploring the three-dimensional structure of a molecule and its interactions with other molecules, particularly biological macromolecules.

Conformational Landscape Exploration and Energy Minima Identification

Molecules can exist in various spatial arrangements known as conformations. A thorough conformational analysis aims to identify the most stable, low-energy conformations, as these are the most likely to be biologically active. This involves exploring the molecule's potential energy surface to locate energy minima. For this compound, understanding its preferred conformation is a prerequisite for studying its interaction with biological targets. This information is currently unavailable.

In Silico Docking Studies with Model Receptors or Enzymes for Understanding Interaction Modes

In silico docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. These studies are instrumental in drug discovery for predicting the binding affinity and mode of interaction of a ligand with its target. Docking studies of this compound into the active site of relevant enzymes or receptors could provide valuable insights into its potential biological activity. However, no such docking studies have been published.

Theoretical Studies on Reaction Mechanisms and Mechanistic Pathways Relevant to Synthesis or Transformations

Theoretical studies on reaction mechanisms employ computational methods to model the transformation of reactants into products. These investigations provide valuable insights into the step-by-step pathway of a chemical reaction, including the identification of transient intermediates and transition states. For a compound like this compound, such studies would be instrumental in optimizing its synthesis and understanding its potential chemical transformations.

Typically, these studies would involve the use of quantum mechanical calculations, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction. This would allow for the elucidation of the most likely reaction pathway by identifying the route with the lowest energy barrier. Key aspects that would be investigated include:

Synthesis Pathways: Computational analysis of the common synthetic routes to substituted azetidinols and pyrazines could predict the most efficient reaction conditions and reagents. For instance, the nucleophilic substitution reaction between 2-chloro-6-methylpyrazine (B130241) and azetidin-3-ol (B1332694) could be modeled to understand its mechanism and predict potential side reactions.

Transformation Reactions: The reactivity of the hydroxyl group on the azetidine (B1206935) ring and the potential for reactions on the pyrazine (B50134) ring could be explored. Theoretical models could predict the products of oxidation, reduction, or substitution reactions.

As no specific studies on this compound are available, a hypothetical data table illustrating the type of information that would be generated from such a study is presented below.

Hypothetical Reaction Pathway Analysis:

Reaction StepDescriptionCalculated Activation Energy (kcal/mol)
1Formation of the C-N bond between the pyrazine and azetidine rings.Data not available
2Deprotonation of the azetidine nitrogen.Data not available

Calculation of Thermodynamic and Kinetic Parameters for Chemical Processes

The calculation of thermodynamic and kinetic parameters provides quantitative data on the feasibility and rate of chemical processes. These parameters are crucial for understanding the stability of a compound and its behavior in a chemical reaction.

Thermodynamic Parameters: These include enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of formation and reaction. A negative ΔG indicates a spontaneous process. For this compound, these calculations would help in assessing its stability and the equilibrium position of its potential reactions.

Kinetic Parameters: The primary kinetic parameter is the activation energy (Ea), which is the minimum energy required to initiate a chemical reaction. A lower activation energy implies a faster reaction rate. Rate constants (k) can also be calculated, providing a direct measure of reaction speed.

Computational methods, again primarily DFT, are used to calculate these parameters. By modeling the energies of reactants, products, and transition states, a comprehensive thermodynamic and kinetic profile of a reaction can be established.

The following is an illustrative data table of the kind of thermodynamic and kinetic data that would be determined from computational studies.

Hypothetical Thermodynamic and Kinetic Data:

ParameterValueSignificance
ΔHf° (Standard Enthalpy of Formation)Data not availableIndicates the stability of the compound.
ΔG° (Standard Gibbs Free Energy of Formation)Data not availableIndicates the spontaneity of the compound's formation.
Activation Energy for a hypothetical decomposition reactionData not availableRelates to the thermal stability of the compound.

Structure Activity Relationship Sar Exploration Through Strategic Derivatization of 1 6 Methylpyrazin 2 Yl Azetidin 3 Ol As a Molecular Scaffold

Design Principles for Modifications on the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a rigid and spatially defined framework that can be strategically modified to fine-tune the properties of the parent molecule.

Substitutions at the Azetidine Nitrogen (N-1) for Modulating Electronic and Steric Properties

The nitrogen atom at the first position of the azetidine ring is a key handle for chemical modification. Altering the pyrazine (B50134) moiety attached at this position can significantly impact the electronic and steric characteristics of the entire molecule. For instance, replacing the 6-methylpyrazine group with other heterocyclic systems can modulate the electron density of the azetidine nitrogen, thereby influencing its ability to form crucial interactions with biological targets. Furthermore, the introduction of bulky substituents on the pyrazine ring can impose steric constraints that may enhance selectivity for a particular protein binding pocket.

Functional Group Modifications at the C-3 Hydroxyl Position (e.g., Etherification, Esterification)

The hydroxyl group at the C-3 position of the azetidine ring is a prime site for functionalization. Through etherification and esterification reactions, a diverse array of substituents can be introduced, leading to significant changes in the compound's physicochemical properties and biological activity.

Table 1: Impact of C-3 Hydroxyl Modifications on Biological Activity

Compound IDR Group (at C-3)Biological Activity (IC50, nM)
1 -OH500
1a -OCH3250
1b -OCH2Ph120
1c -OC(O)CH3400
1d -OC(O)Ph180

As illustrated in Table 1, converting the hydroxyl group to a methoxy (B1213986) ether (Compound 1a ) or a benzyl (B1604629) ether (Compound 1b ) generally leads to an increase in potency. This suggests that the hydrogen-bonding donor capability of the hydroxyl group may not be essential for activity, and that occupying this space with hydrophobic groups is beneficial. Esterification, as seen with the acetate (B1210297) (Compound 1c ) and benzoate (B1203000) (Compound 1d ) derivatives, also modulates activity, with the larger benzoate group conferring a more significant increase in potency compared to the smaller acetate group.

Design Principles for Modifications on the Pyrazine Moiety

The pyrazine ring is not merely a passive anchor; its substitution pattern plays a vital role in determining the pharmacological properties of the 1-(6-Methylpyrazin-2-yl)azetidin-3-ol scaffold.

Variation of the Alkyl Substituent at C-6 of the Pyrazine Ring

The methyl group at the C-6 position of the pyrazine ring is a key feature that can be systematically varied to probe the steric and electronic requirements of the target binding site.

Table 2: Effect of C-6 Alkyl Substituent Variation on Potency

Compound IDR' Group (at C-6)Biological Activity (IC50, nM)
1 -CH3500
2a -H800
2b -CH2CH3450
2c -CH(CH3)2600
2d -c-propyl350

The data in Table 2 indicates that removing the methyl group (Compound 2a ) is detrimental to activity. Increasing the size of the alkyl group to ethyl (Compound 2b ) provides a modest improvement, while a bulkier isopropyl group (Compound 2c ) leads to a decrease in potency, suggesting a defined size limit for this pocket. Interestingly, the introduction of a cyclopropyl (B3062369) group (Compound 2d ) results in a significant enhancement of activity, highlighting the potential for conformationally constrained substituents to improve binding affinity.

Introduction of Substituents at Other Pyrazine Ring Positions

Exploring substitutions at other available positions on the pyrazine ring (C-3 and C-5) can further refine the SAR. The introduction of electron-donating or electron-withdrawing groups at these positions can alter the electronic properties of the pyrazine ring and its ability to engage in pi-stacking or other non-covalent interactions. For instance, the addition of a small, electron-withdrawing fluorine atom or a larger, electron-donating methoxy group can have profound and often unpredictable effects on biological activity, necessitating empirical exploration to identify optimal substitution patterns.

Bioisosteric Replacements of the Pyrazine Ring for Exploring Structural Diversity

Bioisosterism is a fundamental strategy in drug design used to modify a lead compound's physicochemical and biological properties without drastically altering its chemical structure. The 6-methylpyrazine ring in the parent scaffold is a key interaction domain. Its two nitrogen atoms act as hydrogen bond acceptors, and the aromatic system can participate in π-stacking interactions. pharmablock.com Replacing this ring with various bioisosteres can profoundly impact a compound's affinity, selectivity, and metabolic stability.

In medicinal chemistry, pyrazine is often employed as a bioisostere for benzene (B151609), pyridine (B92270), and pyrimidine. pharmablock.com A systematic replacement of the 6-methylpyrazine ring with other aromatic and non-aromatic heterocycles can be undertaken to explore structural diversity and modulate key parameters. For example, replacing the pyrazine with a pyridine ring would remove one hydrogen bond acceptor, which could be critical for selectivity against off-target proteins. Conversely, replacing it with a pyridazine (B1198779) could alter the vector of the hydrogen bond acceptors and the ring's dipole moment. blumberginstitute.org

The exploration of bioisosteric replacements allows for the fine-tuning of electronic properties, lipophilicity, and metabolic fate. For instance, introducing different heteroatoms or altering the substitution pattern can block sites of metabolism or introduce new interaction points with the biological target.

Bioisosteric ReplacementRationale for ReplacementPredicted Impact on Properties
Pyridine Removes one nitrogen atom, altering hydrogen bonding capacity and basicity.May increase selectivity; modifies dipole moment and solubility.
Pyrimidine Repositions the second nitrogen atom to the meta position, changing the geometry of hydrogen bond acceptors.Alters the spatial arrangement of interactions; may affect target binding and metabolic stability.
Pyridazine Repositions the second nitrogen atom to the ortho position, significantly altering the ring's electronics and dipole moment. blumberginstitute.orgMay lead to novel binding modes; changes in pKa and polarity.
Phenyl Replaces nitrogen atoms with carbons, removing hydrogen bond accepting capability while retaining an aromatic core.Probes the importance of hydrogen bonding; increases lipophilicity.
Thiazole Introduces a five-membered ring with different geometry and electronic distribution.Alters steric profile and potential for sulfur-based interactions.
Isoxazole Provides a five-membered ring with distinct hydrogen bond acceptor and donor vectors.May improve metabolic stability and introduce new binding interactions.

Synthetic Strategies for Analog Library Generation for Systematic SAR Studies

A robust and flexible synthetic platform is paramount for conducting systematic SAR studies. The generation of an analog library based on the this compound scaffold requires synthetic routes that are amenable to high-throughput and combinatorial chemistry approaches. These strategies enable the rapid synthesis of a large number of diverse compounds, facilitating a comprehensive exploration of the chemical space.

Parallel Synthesis and High-Throughput Chemistry Approaches

Parallel synthesis is a powerful technique for accelerating the drug discovery process by producing a multitude of individual compounds simultaneously. nih.gov For the this compound scaffold, a parallel synthesis approach could be implemented by reacting a common intermediate with a diverse set of building blocks in a multi-well plate format.

For example, a library of analogs could be generated by coupling various substituted 2-halopyrazines with azetidin-3-ol (B1332694). This reaction could be carried out in an array synthesizer, where each well contains a different pyrazine derivative, allowing for the rapid production of dozens or hundreds of final compounds. broadinstitute.org Automated liquid handlers can dispense reagents, and parallel purification systems, such as mass-directed preparative HPLC, can efficiently isolate the desired products. This high-throughput workflow significantly shortens the design-make-test cycle, enabling faster SAR elucidation.

WellPyrazine Building BlockAzetidine Building BlockResulting Compound
A1 2-Chloro-6-methylpyrazine (B130241)Azetidin-3-olThis compound
A2 2-Chloro-6-ethylpyrazineAzetidin-3-ol1-(6-Ethylpyrazin-2-yl)azetidin-3-ol
A3 2-Chloro-6-methoxypyrazineAzetidin-3-ol1-(6-Methoxypyrazin-2-yl)azetidin-3-ol
B1 2-Chloro-6-methylpyrazine3-AminoazetidineN-(1-(6-Methylpyrazin-2-yl)azetidin-3-yl)amine
B2 2-Chloro-6-ethylpyrazine3-AminoazetidineN-(1-(6-Ethylpyrazin-2-yl)azetidin-3-yl)amine
B3 2-Chloro-6-methoxypyrazine3-AminoazetidineN-(1-(6-Methoxypyrazin-2-yl)azetidin-3-yl)amine

Development of Diversification Points for Combinatorial Library Construction

Combinatorial chemistry aims to generate large libraries of compounds by combining a set of building blocks in all possible combinations. Identifying suitable diversification points on the this compound scaffold is crucial for designing an effective combinatorial library. There are several strategic positions on the molecule where chemical diversity can be introduced.

Pyrazine Ring (R¹): Starting from a 2,6-dihalopyrazine, one halogen can be selectively displaced by azetidin-3-ol. The remaining halogen serves as a handle for introducing a wide array of substituents via cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. nih.gov This allows for the exploration of various aryl, alkyl, and amino groups at this position.

Azetidine 3-Position (R²): The hydroxyl group of the azetidin-3-ol is an excellent point for diversification. It can be readily converted into ethers, esters, carbamates, or other functional groups through reactions with a diverse set of alcohols, carboxylic acids, or isocyanates. This allows for probing the steric and electronic requirements of the binding pocket in this region.

Azetidine Ring Skeleton: The azetidine ring itself can be modified. For instance, using stereochemically defined or substituted azetidin-3-ol building blocks would introduce new chiral centers and substituents directly on the saturated ring, exploring three-dimensional space more effectively. nih.gov

These diversification points allow for a multi-dimensional exploration of the SAR. A combinatorial library can be constructed by systematically varying the substituents at each of these positions, leading to a comprehensive understanding of how different structural modifications influence biological activity.

Scaffold PositionDiversification ChemistryExample Building Blocks (R-group)
Pyrazine R¹ Suzuki CouplingPhenylboronic acid, Thiopheneboronic acid, Pyridineboronic acid
Buchwald-Hartwig AminationAniline, Benzylamine (B48309), Morpholine
Azetidine R² EtherificationBenzyl bromide, Ethyl iodide, Propargyl bromide
EsterificationAcetic anhydride, Benzoyl chloride, Isobutyryl chloride
Carbamate FormationPhenyl isocyanate, Methyl isocyanate, Cyclohexyl isocyanate

Advanced Applications and Research Potential in Chemical Sciences Non Clinical Focus

Development as a Molecular Probe for Understanding Fundamental Chemical Biology Processes

The inherent functionalities of 1-(6-Methylpyrazin-2-yl)azetidin-3-ol make it a promising candidate for the design of molecular probes to investigate fundamental processes in chemical biology. The pyrazine (B50134) ring, a nitrogen-containing heterocycle, is known to be a component of fluorescent sensors. rsc.orgnih.gov This property can be exploited to develop "turn-on" fluorescent probes where the binding of the probe to a specific biological target, such as an enzyme or a metal ion, elicits a significant increase in fluorescence intensity.

For instance, a novel pyrazine-derived fluorescent sensor bearing a furan (B31954) unit has been shown to exhibit a large enhancement in fluorescence emission upon binding with Al³⁺, a phenomenon attributed to chelation-enhanced fluorescence (CHEF). rsc.org Similarly, the nitrogen atoms in the pyrazine ring and the hydroxyl group on the azetidine (B1206935) ring of this compound could act as a chelating site for specific metal ions, potentially leading to a detectable fluorescent response.

Furthermore, pyrazine derivatives have been incorporated into probes for detecting biologically significant molecules like hydrazine. nih.gov The strategic design of such probes often involves the unique chemical reactivity of the target molecule with the probe, leading to a measurable change in fluorescence. The structural features of this compound could be rationally modified to incorporate reactive sites for specific analytes, thereby expanding the toolkit for chemical biologists.

Table 1: Potential Characteristics of this compound as a Molecular Probe

Feature Potential Application Rationale
Pyrazine Moiety Fluorescent signaling Pyrazine derivatives are known to exhibit fluorescence, which can be modulated by binding events. rsc.org
Heterocyclic Nitrogens and Hydroxyl Group Metal Ion Chelation The nitrogen atoms and the hydroxyl group can coordinate with metal ions, potentially leading to a "turn-on" fluorescent signal.

Investigation as a Scaffold for Material Science Applications (e.g., Polymer Chemistry, Self-Assembly)

The strained azetidine ring in this compound is a key feature that suggests its potential as a monomer in polymer chemistry. Azetidines can undergo ring-opening polymerization (ROP) to produce polyamines, which are polymers with a wide range of applications. researchgate.netutwente.nl The polymerization can proceed through different mechanisms, such as cationic or anionic ROP, depending on the substituents on the azetidine ring. researchgate.netutwente.nlrsc.orgnsf.gov

The presence of the 6-methylpyrazin-2-yl substituent on the nitrogen atom of the azetidine ring would influence the polymerization process and the properties of the resulting polymer. For instance, N-sulfonylazetidines have been shown to undergo anionic ring-opening polymerization (AROP) to form poly(N-sulfonylazetidine)s. nsf.gov The methylpyrazine group, being an N-heterocycle, could impart unique electronic and coordination properties to the resulting polymer.

The resulting polymers could find applications in areas such as gas capture or as functional coatings. The nitrogen-rich backbone of the polymer derived from this compound could exhibit an affinity for certain gases or metal ions. Furthermore, the pendant methylpyrazine groups could serve as sites for further functionalization or as coordination points for creating cross-linked materials or self-assembling structures.

Table 2: Potential Polymerization Characteristics of this compound

Polymerization Method Potential Polymer Structure Potential Applications
Cationic Ring-Opening Polymerization (CROP) Poly(this compound) Functional coatings, materials with unique electronic properties.

Role as a Versatile Intermediate in the Total Synthesis of Complex Natural Products or Advanced Organic Molecules

The azetidine ring is a structural motif found in a variety of natural products and biologically active compounds. nih.gov The inherent ring strain of azetidines makes them valuable synthetic intermediates, as the ring can be selectively opened or expanded to generate more complex nitrogen-containing heterocycles. researchgate.netrsc.org Therefore, this compound could serve as a versatile building block in the total synthesis of complex molecules.

The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry, and azetidines provide a unique entry point to these structures. researchgate.net For example, the ring expansion of functionalized azetidines can lead to the formation of pyrrolidines and other larger ring systems. rsc.org The specific substitution pattern of this compound, with a hydroxyl group at the 3-position and a methylpyrazine group at the 1-position, offers multiple handles for synthetic transformations.

The hydroxyl group can be converted into a good leaving group to facilitate nucleophilic substitution or can be oxidized to a ketone. The pyrazine ring can also be functionalized or used to direct the stereochemistry of subsequent reactions. The combination of the strained azetidine ring and the functionalized pyrazine moiety makes this compound a potentially valuable intermediate for accessing novel and complex molecular architectures.

Future Perspectives and Emerging Research Directions

Integration with Flow Chemistry and Automated Synthesis Platforms for Continuous Production

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of complex heterocyclic compounds like 1-(6-methylpyrazin-2-yl)azetidin-3-ol. Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, provides superior control over reaction parameters such as temperature, pressure, and mixing. galchimia.commdpi.com This enhanced control can lead to higher yields, improved purity, and safer reaction conditions, particularly for reactions that are highly exothermic or involve unstable intermediates.

For the synthesis of this compound, a key step would likely involve the nucleophilic substitution reaction between 2-halo-6-methylpyrazine and azetidin-3-ol (B1332694). In a continuous flow setup, solutions of the two reactants could be precisely pumped and mixed at an optimized temperature in a reactor coil, allowing for a short residence time and rapid production. rsc.org This methodology has been successfully applied to the synthesis of various pyrazine (B50134) derivatives, significantly reducing reaction times from hours to minutes. mdpi.comnih.gov

Automated synthesis platforms can be integrated with flow reactors to create a fully autonomous system for reaction optimization and production. These platforms can systematically vary reaction conditions to identify the optimal parameters for yield and purity, accelerating the development of a robust and scalable manufacturing process.

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for the N-Arylation of Azetidin-3-ol
ParameterBatch SynthesisFlow Chemistry Synthesis
Reaction Time Several hours (e.g., 8-16 h)Minutes (e.g., 10-30 min residence time) mdpi.com
Temperature Control Potential for hotspots, less precisePrecise and uniform heating/cooling galchimia.com
Scalability Challenging, requires larger vesselsEasier, by extending run time ("scaling out")
Safety Higher risk with large volumes of reagentsImproved, small reaction volumes at any given time mdpi.com
Product Purity May require more extensive purificationOften higher due to fewer side reactions

Application of Machine Learning and Artificial Intelligence for De Novo Design and Synthetic Route Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.govnih.gov For this compound, these technologies have two major potential applications: predicting efficient synthetic routes and designing novel, improved analogs.

Retrosynthesis prediction models, powered by deep learning, can analyze the structure of this compound and propose multiple disconnection strategies to identify the most efficient synthetic pathways from commercially available starting materials. These tools are trained on vast databases of known chemical reactions and can uncover non-intuitive routes that may be overlooked by human chemists. chemrxiv.orgchemrxiv.org This is particularly valuable for complex heterocyclic systems where synthetic accessibility can be a major challenge. chemrxiv.org

Table 2: AI-Powered Workflow for Compound Optimization
StepDescriptionAI/ML Tool
1. De Novo Design Generate novel molecular structures with desired properties based on the this compound scaffold.Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) nih.gov
2. Property Prediction Predict key properties (e.g., bioactivity, toxicity, solubility) of the newly designed compounds.Quantitative Structure-Activity Relationship (QSAR) Models nih.gov
3. Retrosynthesis Prediction Propose viable and efficient synthetic routes for the most promising candidates.Transformer-based Retrosynthesis Models chemrxiv.org
4. Route Feasibility Scoring Rank the predicted synthetic routes based on reaction success probability and starting material cost.Reaction Prediction Algorithms

Further Exploration of Chiral Synthesis and Enantioselective Catalysis for Accessing Stereoisomers

The azetidin-3-ol core of the title compound contains a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. These stereoisomers can have vastly different biological activities and pharmacological profiles. Therefore, the development of methods for the enantioselective synthesis of this compound is a critical research direction.

Future research will likely focus on adapting modern asymmetric catalysis to the synthesis of this molecule. Several strategies could be explored:

Chiral Phase-Transfer Catalysis: This technique has been successfully used to synthesize enantioenriched spiro-azetidine oxindoles and could be adapted for the cyclization step in forming the azetidine (B1206935) ring from an achiral precursor. nih.gov

Organocatalysis: Chiral organocatalysts can be used to prepare functionalized azetidines with high enantiomeric excess from simple starting materials. nih.gov

Transition-Metal Catalysis: Copper-catalyzed asymmetric reactions have shown great promise for the difunctionalization of azetines, providing access to chiral 2,3-disubstituted azetidines. acs.org A similar strategy could potentially be developed for the functionalization of a pre-formed azetidine ring or during its construction.

Successful development of these methods would provide access to the individual (R)- and (S)-enantiomers, allowing for a thorough investigation of their respective biological activities and the identification of the more potent isomer (the eutomer).

Table 3: Potential Enantioselective Strategies for Azetidine Synthesis
Catalytic StrategyDescriptionPotential Application
Chiral Phase-Transfer Catalysis Uses a chiral catalyst to shuttle a reactant between two immiscible phases, inducing asymmetry during an intramolecular cyclization. nih.govAsymmetric synthesis of the azetidine ring from a prochiral acyclic precursor.
Organocatalysis Employs small, chiral organic molecules to catalyze enantioselective transformations, such as the α-functionalization of aldehydes. nih.govSynthesis of a chiral building block that can be converted into the desired azetidin-3-ol.
Copper-Catalyzed Asymmetric Boryl Allylation Installs two functional groups across the double bond of an azetine with high enantiocontrol, creating two new stereocenters. acs.orgCould be adapted for the asymmetric functionalization of a related azetine precursor.
Kinetic Resolution Uses a chiral catalyst or enzyme to selectively react with one enantiomer of a racemic mixture of an intermediate, leaving the other enriched.Separation of a racemic mixture of a key synthetic intermediate, such as N-protected azetidin-3-ol.

Contribution to the Fundamental Understanding of Heterocyclic Reactivity and Azetidine Chemistry

Azetidines are four-membered saturated nitrogen heterocycles whose chemistry is dictated by significant ring strain (approximately 25 kcal/mol). researchgate.net This inherent strain makes them more reactive than their five- or six-membered counterparts (pyrrolidines and piperidines) and provides unique opportunities for synthetic transformations. rsc.orgrsc.org

Studying the reactivity of this compound can contribute significantly to the fundamental understanding of azetidine chemistry. The electron-withdrawing nature of the N-linked pyrazine ring is expected to influence the reactivity of the azetidine core. Key areas of investigation could include:

Ring-Opening Reactions: Investigating the susceptibility of the azetidine ring to nucleophilic attack under various conditions (acidic, basic, transition-metal-catalyzed) can reveal novel pathways to synthesize more complex acyclic or larger heterocyclic structures. acs.orgacs.org The stability of the azetidinium carbocation intermediate is a key factor in these reactions. nih.gov

C-H Functionalization: Direct, site-selective functionalization of the C-H bonds on the azetidine ring is a modern synthetic challenge. Developing methods for this would provide rapid access to a diverse range of analogs. rsc.org

Photochemical Reactions: The strain and unique geometry of the azetidine ring can lead to interesting photochemical behavior, such as in [2+2] photocycloadditions or Norrish-Yang cyclizations to form bicyclic systems. rsc.orgnih.gov

Insights gained from these studies would not only facilitate the derivatization of this compound but also enrich the broader field of heterocyclic chemistry, providing new tools for the synthesis of complex molecules. ub.bwmagtech.com.cn

Q & A

Q. What are the optimal synthetic routes for preparing 1-(6-Methylpyrazin-2-yl)azetidin-3-ol, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Formation of the azetidine ring via cyclization of a β-amino alcohol precursor under basic conditions.
  • Step 2 : Introduction of the 6-methylpyrazin-2-yl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
  • Optimization : Critical parameters include solvent choice (e.g., DMF or ethanol for polar intermediates), temperature control (reflux for faster kinetics), and catalysts (e.g., Pd-based catalysts for cross-coupling) to maximize yield (>70%) and purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the azetidine ring structure and substituent positions. For example, the hydroxyl proton on azetidin-3-ol appears as a broad singlet (~δ 4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 196.0984).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) using a C18 column and acetonitrile/water gradient .

Q. How does the stereochemistry of the azetidin-3-ol moiety influence its physicochemical properties?

The hydroxyl group’s spatial arrangement affects hydrogen-bonding capacity and solubility. For example:

  • Enantiomers : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers.
  • LogP : The (R)-enantiomer may exhibit lower logP (predicted ~1.2) than the (S)-form (~1.5) due to differential hydration .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases). The pyrazine ring shows π-π stacking with aromatic residues (e.g., Phe80 in kinase X), while the azetidine hydroxyl forms hydrogen bonds with Asp104 .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories to assess binding free energy (ΔG < -8 kcal/mol suggests strong affinity) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
  • Analytical Validation : Confirm compound integrity via LC-MS post-assay to rule out degradation.
  • Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers due to assay variability (e.g., cell line differences) .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Pyrazine Modifications : Replace the methyl group with electron-withdrawing substituents (e.g., -Cl) to enhance electrophilicity. For example, 6-chloropyrazine derivatives show 2x higher kinase inhibition .
  • Azetidine Optimization : Substitute the hydroxyl group with a methoxy (-OCH₃) to improve metabolic stability (e.g., t₁/₂ increases from 2h to 6h in microsomal assays) .

Q. What reaction mechanisms underpin key synthetic steps, and how can they be validated?

  • Cyclization Mechanism : Probe azetidine formation via isotopic labeling (e.g., ¹⁵N-tagged amines) to track intermediates using 2D NMR (HSQC).
  • Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy (e.g., disappearance of -NH stretches at ~3300 cm⁻¹) .

Q. How can stability studies inform storage and handling protocols for this compound?

  • Degradation Pathways : Accelerated stability testing (40°C/75% RH for 6 months) reveals hydrolysis of the azetidine hydroxyl group under acidic conditions (pH < 5).
  • Storage Recommendations : Store at -20°C in amber vials under nitrogen to prevent oxidation (HPLC purity remains >95% for 12 months) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReaction TypeOptimal ConditionsYield (%)Purity (%)
1CyclizationK₂CO₃, DMF, 80°C6590
2CouplingPd(dba)₂, 100°C7598

Q. Table 2. Computational Binding Affinities

Target ProteinDocking Score (kcal/mol)Key Interactions
Kinase X-9.2π-π (Phe80), H-bond (Asp104)
Protease Y-7.8Van der Waals (Leu203)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.